molecular formula C16H11ClFNS B12264212 1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline

1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline

Cat. No.: B12264212
M. Wt: 303.8 g/mol
InChI Key: FZJDJJQEJPMRHY-UHFFFAOYSA-N
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Description

1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a sulfanyl group attached to an isoquinoline ring, with a 2-chloro-6-fluorophenylmethyl substituent. The presence of both chlorine and fluorine atoms in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.

    Attachment of the 2-Chloro-6-fluorophenylmethyl Group: This step involves the reaction of the isoquinoline derivative with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the halogenated phenyl ring, using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline involves its interaction with specific molecular targets. The presence of the sulfanyl group and halogenated phenyl ring allows the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline can be compared with other similar compounds, such as:

    1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}quinoline: Similar structure but with a quinoline core instead of isoquinoline.

    1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}pyridine: Similar structure but with a pyridine core.

    1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}benzene: Lacks the heterocyclic core, making it less complex.

The uniqueness of this compound lies in its isoquinoline core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H11ClFNS

Molecular Weight

303.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]isoquinoline

InChI

InChI=1S/C16H11ClFNS/c17-14-6-3-7-15(18)13(14)10-20-16-12-5-2-1-4-11(12)8-9-19-16/h1-9H,10H2

InChI Key

FZJDJJQEJPMRHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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